1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(1-butylindol-2-yl)-2-phenylethyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-2-3-17-29-23-15-9-7-13-21(23)19-25(29)26(18-20-11-5-4-6-12-20)30-24-16-10-8-14-22(24)27-28-30/h4-16,19,26H,2-3,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXVQUGNBIWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C(CC3=CC=CC=C3)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The indole and benzotriazole moieties allow the compound to form π-π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- The target compound’s indole and phenylethyl substituents distinguish it from imidazole- or ether-linked analogues (e.g., 3a, 3b, 2d). Its synthesis likely involves alkylation of benzotriazole with a pre-functionalized indole-phenylethyl halide, analogous to methods in .
- Imidazole derivatives (3a, 3b) exhibit higher melting points (~167–170°C) compared to ether-linked compounds (2d: 92–94°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding from nitro groups) .
Spectroscopic and Physicochemical Properties
Table 2: NMR and Elemental Analysis Data
Key Observations :
- The target compound’s $ ^1H $-NMR would likely show resonances for indole protons (~7.0–8.5 ppm) and benzotriazole aromatic protons, overlapping with imidazole derivatives .
- Elemental analysis discrepancies (e.g., 3a: 0.17% C difference) highlight the importance of purity in structural characterization .
Key Observations :
- The target compound’s indole group may enhance protease or kinase inhibition, similar to benzimidazole derivatives in SARS-CoV studies .
- Nitroimidazole-containing analogues (3a, 3b) demonstrate antimicrobial activity, suggesting that the target compound’s substituents could be tuned for similar applications .
Biological Activity
1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole is a synthetic compound that integrates an indole and benzotriazole structure, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-[1-(1-butylindol-2-yl)-2-phenylethyl]benzotriazole. The unique combination of functional groups in this compound allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4 |
| Molecular Weight | 414.51 g/mol |
| CAS Number | 164227-86-5 |
| Solubility | Soluble in organic solvents |
The mechanism of action of this compound involves its ability to interact with specific molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including potential anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's AChE inhibitory activity was assessed through various assays, yielding IC50 values that indicate its potential as a therapeutic agent for cognitive disorders .
Case Study 1: Anticancer Activity
A case study involving the treatment of breast cancer cells with this compound showed a dose-dependent reduction in cell viability. At higher concentrations (10 µM), cell viability decreased to below 50%, indicating potent anticancer effects.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, the compound was tested against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, demonstrating its potential as an alternative antimicrobial agent.
Table: Summary of Biological Activities
| Biological Activity | Assay Type | Results |
|---|---|---|
| Anticancer | Cell Viability Assay | IC50 = 10 µM |
| Antimicrobial | MIC Assay | MIC = 32 µg/mL |
| AChE Inhibition | Enzyme Inhibition Assay | IC50 = 15 µM |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?
Methodological Answer:
A multi-step approach is typically employed, involving:
- Indole functionalization : Introduce the butyl group at the 1-position of indole via alkylation under basic conditions (e.g., NaH/DMF) .
- Ethyl linker attachment : Use a Friedel-Crafts alkylation or nucleophilic substitution to attach the phenylethyl group to the indole moiety.
- Benzotriazole coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or SNAr reactions to link the benzotriazole ring .
Optimization strategies : - Monitor reaction progress via TLC or HPLC to adjust time/temperature.
- Use polar aprotic solvents (e.g., DMF, DMSO) for better solubility of intermediates .
- Purify intermediates via column chromatography (hexane:ethyl acetate gradients) to minimize side products .
Advanced: How can computational methods like DFT resolve discrepancies in experimental and theoretical bond angles of the benzotriazole-indole core?
Methodological Answer:
Discrepancies often arise from crystal packing effects vs. gas-phase calculations. To address this:
Perform DFT calculations (B3LYP/6-31G* level) to optimize the molecular geometry in the gas phase .
Compare with X-ray crystallographic data (e.g., CCDC entries) to identify deviations in bond angles or torsional strains .
Conduct molecular dynamics (MD) simulations in explicit solvent to model environmental effects on conformation .
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, H-bonding) that distort the crystal structure .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR :
- Identify indole NH (~10–12 ppm) and benzotriazole protons (7.5–8.5 ppm) .
- Use DEPT-135 to distinguish CH2/CH3 groups in the butyl chain .
- IR Spectroscopy :
- Confirm NH stretches (3200–3400 cm⁻¹) and benzotriazole C=N (1600–1650 cm⁻¹) .
- HRMS :
- Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Melting Point Analysis :
- Compare with literature values (e.g., 300–320°C for similar benzotriazoles) to assess purity .
Advanced: How can researchers reconcile conflicting bioactivity data for benzotriazole derivatives in antimicrobial assays?
Methodological Answer:
Contradictions may stem from assay conditions or compound stability:
Standardize assay protocols :
- Use CLSI guidelines for MIC determination against Gram-positive/negative strains .
Evaluate metabolic stability :
- Perform LC-MS stability tests in PBS or serum to rule out decomposition .
Assess membrane permeability :
- Use Caco-2 cell monolayers or PAMPA assays to quantify passive diffusion .
Conduct docking studies :
- Model interactions with target enzymes (e.g., bacterial DNA gyrase) to explain activity variations .
Basic: What role does the butyl substituent play in modulating the compound’s physicochemical properties?
Methodological Answer:
The butyl group impacts:
- Lipophilicity : Increases logP, enhancing membrane permeability (measure via shake-flask method) .
- Steric effects : Reduces rotational freedom in the indole-ethyl-benzotriazole backbone, affecting conformation (confirmed via NOESY NMR) .
- Solubility : Decreases aqueous solubility; mitigate via co-solvents (e.g., DMSO) or salt formation .
Advanced: What strategies are effective in resolving tautomerism-related ambiguities in benzotriazole derivatives?
Methodological Answer:
Tautomerism (e.g., 1H vs. 2H-benzotriazole forms) complicates structural assignment:
Use variable-temperature NMR to observe proton exchange dynamics .
Perform X-ray crystallography to definitively assign tautomeric states .
Apply DFT-based NMR chemical shift predictions (e.g., GIAO method) to compare experimental vs. computed shifts for each tautomer .
Basic: How can researchers validate the purity of this compound before biological testing?
Methodological Answer:
- HPLC-PDA : Use a C18 column (MeCN:H2O gradient) to confirm ≥95% purity; monitor UV absorption at 254 nm .
- Elemental Analysis : Compare experimental C/H/N% with theoretical values (≤0.4% deviation) .
- TGA/DSC : Check for decomposition events or polymorphic transitions .
Advanced: What in silico approaches predict the metabolic pathways of benzotriazole-indole hybrids?
Methodological Answer:
- MetaSite Software : Predict cytochrome P450-mediated oxidation sites .
- SwissADME : Estimate bioavailability, BBB permeability, and metabolic stability .
- Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms to identify potential toxic metabolites .
Basic: What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Low yields in coupling steps : Optimize stoichiometry (e.g., excess benzotriazole precursor) and use flow chemistry for better mixing .
- Purification difficulties : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Exothermic reactions : Implement temperature-controlled reactors to prevent decomposition .
Advanced: How can cryo-EM complement X-ray crystallography in studying this compound’s interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
